molecular formula C15H18FNO B2969554 1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2176843-87-9

1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2969554
CAS No.: 2176843-87-9
M. Wt: 247.313
InChI Key: XEOVMNSYDJZURC-UHFFFAOYSA-N
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Description

1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-fluoro-2-methylphenyl group and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluoro-2-methylphenylpiperidine and prop-2-en-1-one.

    Reaction Conditions: The key step involves the reaction of 4-fluoro-2-methylphenylpiperidine with prop-2-en-1-one under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the phenyl group are replaced with other substituents. Common reagents for substitution reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(4-Fluoro-2-methylphenyl)piperidin-4-one: This compound shares a similar piperidine ring structure but lacks the prop-2-en-1-one moiety.

    1-(4-Fluoro-2-methylphenyl)piperidin-2-one: Another similar compound with a different substitution pattern on the piperidine ring.

    1-(4-Fluoro-2-methylphenyl)piperidin-3-one: This compound has a similar structure but with a different position of the carbonyl group on the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-en-1-one moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO/c1-3-15(18)17-8-6-12(7-9-17)14-5-4-13(16)10-11(14)2/h3-5,10,12H,1,6-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOVMNSYDJZURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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